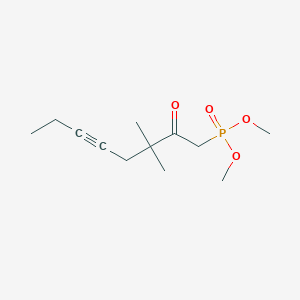
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester
描述
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester is a chemical compound with the molecular formula C12H21O4P It is a member of the phosphonate family, characterized by the presence of a phosphonate group (P(=O)(OCH3)2) attached to an organic moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester typically involves the reaction of an appropriate alkyne with a phosphonate ester. One common method is the Michael addition of a phosphonate ester to an alkyne, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as distillation or recrystallization, are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in substitution reactions, where one of the methoxy groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the substituent used.
科学研究应用
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism by which (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester exerts its effects involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The pathways involved may include nucleophilic addition and substitution reactions, where the phosphonate group acts as a nucleophile.
相似化合物的比较
Similar Compounds
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl 2-oxopropylphosphonate
Uniqueness
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester is unique due to its specific structure, which includes an alkyne and an oxo group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for the construction of complex molecules and the study of reaction mechanisms.
属性
CAS 编号 |
85462-95-9 |
|---|---|
分子式 |
C12H21O4P |
分子量 |
260.27 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-3,3-dimethyloct-5-yn-2-one |
InChI |
InChI=1S/C12H21O4P/c1-6-7-8-9-12(2,3)11(13)10-17(14,15-4)16-5/h6,9-10H2,1-5H3 |
InChI 键 |
GGMCUAHRMNAHMY-UHFFFAOYSA-N |
规范 SMILES |
CCC#CCC(C)(C)C(=O)CP(=O)(OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
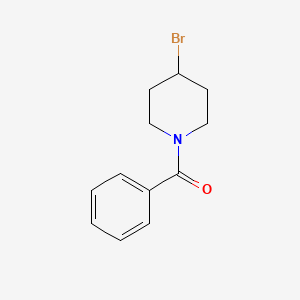
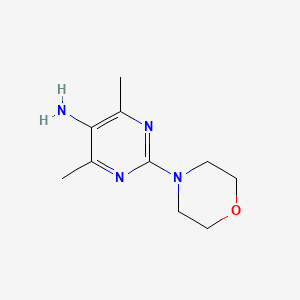

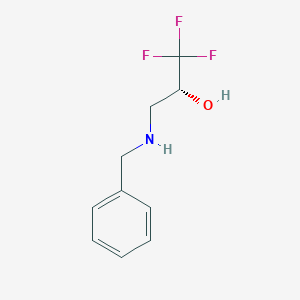
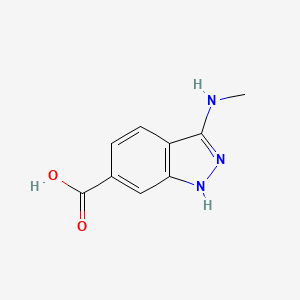


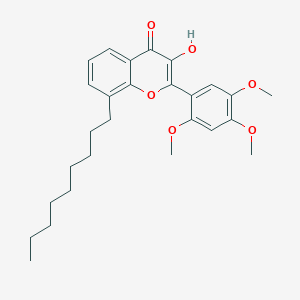
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B8611079.png)
![3,5-Difluoro-4'-propyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8611083.png)

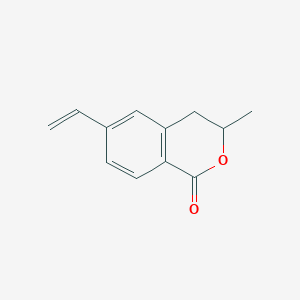
![N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8611116.png)

